molecular formula C16H20O2 B1372092 4-(1-Adamantyloxy)phenol CAS No. 1116090-59-5

4-(1-Adamantyloxy)phenol

Cat. No.: B1372092
CAS No.: 1116090-59-5
M. Wt: 244.33 g/mol
InChI Key: VRPBVUFMDQCJPB-UHFFFAOYSA-N
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Description

4-(1-Adamantyloxy)phenol is an organic compound with the molecular formula C16H20O2. It features a phenol group substituted with an adamantyl group through an oxygen atom. The adamantyl group is a bulky, rigid, and diamond-like structure that imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Adamantyloxy)phenol can be synthesized through the adamantylation of phenol. This process involves the reaction of phenol with 1-chloroadamantane or 1-bromoadamantane in the presence of an acidic catalyst such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4). The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfonated cation-exchange resins and zeolites are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Adamantyloxy)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Adamantyloxy)phenol involves its interaction with free radicals and metal ions. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can chelate metal ions, preventing them from catalyzing oxidative reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Adamantyloxy)phenol is unique due to the presence of both the adamantyl and phenolic groups, which confer distinct chemical and physical properties. The adamantyl group provides steric hindrance and rigidity, while the phenolic group offers reactivity and potential biological activity .

Properties

IUPAC Name

4-(1-adamantyloxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPBVUFMDQCJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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